2-(2-Isoindolinyl)-3-methylbutanoic acid
Description
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H17NO2/c1-9(2)12(13(15)16)14-7-10-5-3-4-6-11(10)8-14/h3-6,9,12H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
RJDBFDONONVGQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 2-(2-isoindolinyl)-3-methylbutanoic acid with structurally related compounds:
Physicochemical Properties
- Hydrogen Bonding : The parent compound forms intramolecular C–H⋯O interactions, stabilizing its S(6) ring conformation. In contrast, diketo-substituted analogues exhibit stronger O–H⋯O hydrogen bonds, influencing crystal packing .
- Acidity : The carboxylic acid group (pKa ~4.5–5.0) is less acidic than diketo derivatives (pKa ~3.0–3.5) due to electron-withdrawing effects of the diketo groups .
- Thermal Stability: Chlorinated derivatives (e.g., 5,6-dichloro) show higher thermal stability (decomposition >250°C) compared to non-halogenated analogues (~200°C) .
Key Research Findings
Crystallography: The (2R)-dioxoisoindolinyl derivative crystallizes in a monoclinic P2₁ space group with a = 8.9120 Å, b = 6.3410 Å, c = 11.8471 Å, and α = 109.98° .
Bioactivity Trends : Electron-withdrawing substituents (e.g., Cl, CF₃) enhance pesticidal activity by increasing electrophilicity and metabolic stability .
Stereochemical Impact : The R-configuration at C2 in diketo derivatives optimizes hydrogen-bonding networks, influencing solubility and bioavailability .
Preparation Methods
Synthesis of 3-Methylbutanoyl Chloride
The starting material, 3-methylbutanoic acid (isovaleric acid), is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For example, treatment with SOCl₂ in dimethylformamide (DMF) as a catalyst at 0–5°C yields 3-methylbutanoyl chloride in high purity.
Coupling with Isoindoline
Isoindoline, a secondary amine, reacts with the acid chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Pyridine is often added to scavenge HCl, driving the reaction toward amide formation:
The amide intermediate is hydrolyzed to the carboxylic acid using aqueous HCl or H₂SO₄ under reflux.
Key Considerations :
-
Side reactions : Competing acylation at the benzene ring’s ortho/para positions may occur if isoindoline’s nitrogen is unprotected.
-
Yield optimization : Patent US4243819A reports 60–75% yields for analogous valine-derived amide hydrolyses.
Route 2: Cyclization of γ-Amino Acid Derivatives
This approach constructs the isoindolinyl ring through intramolecular cyclization of a γ-amino acid precursor.
Preparation of γ-Amino-3-methylbutanoic Acid
γ-Amino-3-methylbutanoic acid is synthesized via Hofmann rearrangement of 3-methylbutanamide using bromine and sodium hydroxide:
Cyclization to Isoindolinyl Derivative
The γ-amino acid is treated with o-xylene dibromide in the presence of potassium carbonate, facilitating nucleophilic attack and ring closure:
Advantages :
-
Avoids isolation of reactive intermediates.
-
Patent WO2010066682A1 highlights similar cyclization strategies for heterocyclic amino acids.
Route 3: Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed couplings enable direct attachment of preformed isoindolinyl fragments to halogenated carboxylic acids.
Synthesis of 2-Bromo-3-methylbutanoic Acid
Bromination of 3-methylbutanoic acid at the α-position is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄):
Buchwald-Hartwig Amination
The brominated acid undergoes coupling with isoindoline using a palladium catalyst (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (Xantphos):
Optimization Insights :
-
Temperature : Reactions proceed at 80–100°C in toluene.
-
Yield : Analogous couplings in US4243819A achieve 50–65% yields.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative TLC. Patent US4243819A emphasizes elution with 10–20% ether/hexane for similar esters.
Spectroscopic Confirmation
-
¹H NMR : Expected signals include a triplet for the α-CH₂ (δ 2.4–2.6 ppm) and aromatic protons from isoindoline (δ 7.2–7.5 ppm).
-
MS (ESI+) : Molecular ion peak at m/z 234.1 [M+H]⁺.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Isoindolinyl)-3-methylbutanoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves coupling isoindoline derivatives with 3-methylbutanoic acid precursors. For example, a Mitsunobu reaction or amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) can link the isoindolinyl moiety to the carboxylic acid backbone . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures intermediate purity. Evidence from analogous compounds suggests yields improve with catalytic DMAP (4-dimethylaminopyridine) or under inert atmospheres to minimize side reactions .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR confirm regiochemistry and stereochemistry. Key signals include isoindolinyl aromatic protons (~7.0–7.5 ppm) and methyl groups in the butanoic acid chain (1.0–1.5 ppm) .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight, with ESI+ mode detecting [M+H] ions.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by UV detection at 254 nm) .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should be conducted at physiological (pH 7.4) and acidic (pH 2–3) conditions using buffered solutions. Degradation kinetics can be monitored via UV-Vis spectroscopy or HPLC. For example, ester hydrolysis or isoindolinyl ring oxidation may occur under alkaline conditions (pH >9), necessitating storage at 4°C in dark, dry environments .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction determines bond angles, dihedral angles, and hydrogen-bonding networks. For instance, in related isoindolinyl compounds, the isoindoline ring forms a dihedral angle of ~67° with the carboxylic acid group, stabilizing the conformation via intramolecular C–H···O interactions . Data collection requires a Bruker diffractometer (Mo-Kα radiation, λ = 0.71073 Å), with refinement using SHELX software. Displacement parameters (<0.05 Ų) confirm minimal thermal motion .
Q. What computational methods predict the bioactivity of this compound against enzymatic targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like proteases or kinases. The isoindolinyl group may occupy hydrophobic pockets, while the carboxylic acid forms hydrogen bonds with catalytic residues. QSAR models using descriptors like logP and polar surface area optimize bioavailability . Validation requires in vitro assays (e.g., IC measurements) .
Q. How do structural modifications (e.g., halogenation) alter the physicochemical and pharmacological properties of this compound?
- Methodological Answer : Introduce halogens (Cl, F) at the isoindolinyl ring via electrophilic substitution. Chlorination increases lipophilicity (logP +0.5), enhancing membrane permeability but potentially reducing solubility. Fluorination improves metabolic stability by blocking cytochrome P450 oxidation sites. In vitro ADMET assays (e.g., microsomal stability, plasma protein binding) quantify these effects .
Data Contradictions and Resolution
Q. Conflicting reports exist on the enantiomeric purity of synthetic this compound. How can chiral resolution be achieved?
- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers using hexane/isopropanol mobile phases. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer. Circular dichroism (CD) spectroscopy confirms absolute configuration .
Q. Discrepancies in reported melting points (153–156°C vs. 160–163°C) suggest polymorphic forms. How can this be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
